3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CITAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. For instance, a study conducted by Zhang et al. (2019) reported that this compound inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, a study conducted by Zhang et al. (2019) reported that this compound inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been found to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins, which are known to play a critical role in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potent pharmacological effects. This compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer effects, which makes it a promising candidate for the development of new therapeutics. However, one of the main limitations of this compound is its potential toxicity. Several studies have reported that this compound could be toxic to certain cell types, which could limit its therapeutic applications.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Moreover, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of this compound for the treatment of various diseases. Finally, there is a need to develop more potent and selective analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. However, further studies are needed to fully elucidate the mechanism of action of this compound and to evaluate its safety and efficacy for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 5-isobutyl-1,3,4-thiadiazol-2-amine to form the corresponding Schiff base. This intermediate is then reacted with acryloyl chloride to yield this compound. The overall synthesis method is depicted in the following reaction scheme:
Scientific Research Applications
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For instance, a study conducted by Liu et al. (2017) demonstrated that this compound exhibited potent anti-inflammatory and analgesic effects in a rat model of rheumatoid arthritis. The authors suggested that this compound could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory and analgesic effects, this compound has also been found to possess anti-cancer properties. A study conducted by Li et al. (2018) reported that this compound inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The authors suggested that this compound could be a potential anti-cancer agent.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10(2)9-14-18-19-15(21-14)17-13(20)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBZSKRNYRSB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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